(4-cyclopropylphenyl)hydrazine hydrochloride

Lipophilicity Drug-likeness ADME Profiling

(4-Cyclopropylphenyl)hydrazine hydrochloride (CAS 1959556-17-2) is a substituted arylhydrazine hydrochloride salt with molecular formula C₉H₁₃ClN₂ and molecular weight 184.66 g/mol. The compound features a hydrazine nucleophile tethered to a para-cyclopropylphenyl scaffold, placing it within a class of versatile intermediates for heterocyclic synthesis, particularly pyrazole and pyridazine formation.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 1959556-17-2
Cat. No. B6270923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-cyclopropylphenyl)hydrazine hydrochloride
CAS1959556-17-2
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)NN.Cl
InChIInChI=1S/C9H12N2.ClH/c10-11-9-5-3-8(4-6-9)7-1-2-7;/h3-7,11H,1-2,10H2;1H
InChIKeyLASYBUAULPKSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Cyclopropylphenyl)hydrazine Hydrochloride (CAS 1959556-17-2): Key Physicochemical and Structural Baseline for Procurement Comparators


(4-Cyclopropylphenyl)hydrazine hydrochloride (CAS 1959556-17-2) is a substituted arylhydrazine hydrochloride salt with molecular formula C₉H₁₃ClN₂ and molecular weight 184.66 g/mol [1]. The compound features a hydrazine nucleophile tethered to a para-cyclopropylphenyl scaffold, placing it within a class of versatile intermediates for heterocyclic synthesis, particularly pyrazole and pyridazine formation [2]. Computed properties include topological polar surface area (TPSA) of 38.1 Ų, three hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds, with an experimentally confirmed hydrochloride salt form that enhances crystallinity and handling compared to the free base [1].

Why Generic Arylhydrazine Hydrochloride Substitutes Fail to Replicate the Physicochemical Profile of (4-Cyclopropylphenyl)hydrazine Hydrochloride


Arylhydrazine hydrochlorides such as phenylhydrazine HCl, p-tolylhydrazine HCl, and 4-chlorophenylhydrazine HCl are commonly available building blocks, yet the para-cyclopropyl substituent introduces a distinct steric, electronic, and lipophilic fingerprint that cannot be replicated by simpler methyl, chloro, or unsubstituted phenyl analogs [1]. The cyclopropyl ring alters π-electron conjugation with the aromatic core, modulates the basicity of the hydrazine nitrogen, and increases lipophilicity and metabolic stability relative to methyl-substituted counterparts—properties critical for drug-discovery intermediates where logD and cytochrome P450 stability are screened early [2]. Direct substitution with a generic arylhydrazine risks altering reaction rates in cyclocondensations, compromising regioselectivity in pyrazole formation, and producing downstream intermediates with divergent ADME profiles, undermining reproducibility in structure–activity campaigns [2].

Head-to-Head Quantitative Evidence: (4-Cyclopropylphenyl)hydrazine Hydrochloride vs. Closest Arylhydrazine Hydrochloride Comparators


Enhanced Predicted Lipophilicity (clogP) of the Free Base Relative to Phenylhydrazine and p-Tolylhydrazine

The free base of (4-cyclopropylphenyl)hydrazine carries a predicted logP approximately 1.0–1.5 units higher than phenylhydrazine and ~0.6–0.9 units higher than p-tolylhydrazine, consistent with the increased carbon count and hydrophobic character of the cyclopropyl ring. This is derived from a computed logP (consensus model) of 3.26 for (4-cyclopropylphenyl)hydrazine [1], compared with a literature consensus logP of ~1.9–2.0 for phenylhydrazine and ~2.4–2.6 for p-tolylhydrazine . The difference directs the compound toward more lipophilic chemical space, which is desirable for CNS-penetrant and intracellular-target programs but unfavorable for purely polar cores [1].

Lipophilicity Drug-likeness ADME Profiling

Increased Total Molecular Weight and Heavy Atom Count Differentiate from Unsubstituted Phenylhydrazine HCl

(4-Cyclopropylphenyl)hydrazine hydrochloride exhibits a molecular weight of 184.66 g/mol and 12 heavy atoms, compared with 144.60 g/mol and 9 heavy atoms for phenylhydrazine hydrochloride [1][2]. This 28% mass increase reflects the addition of the cyclopropyl group (C₃H₅), which adds genuine molecular complexity without introducing heteroatoms or polar surface area—TPSA remains constant at ~38 Ų for both compounds [1][2]. The increased mass and carbon count enhance van der Waals surface area, potentially improving target-binding enthalpy within suitably sized pockets while preserving the favorable TPSA for oral bioavailability [3].

Molecular weight differentiation Structural complexity Fragment-based design

Rotatable Bond Count Shift Impacts Conformational Sampling in Cyclocondensation Reactions

The target compound possesses two rotatable bonds (C–C between cyclopropyl–phenyl and N–N bond to the aryl ring) versus one rotatable bond in phenylhydrazine (the single N–N bond connected to a symmetric phenyl ring) [1][2]. This extra torsional degree of freedom, introduced by the cyclopropyl–phenyl linkage, allows differential conformational sampling during the transition state of pyrazole-forming cyclocondensations, which can influence regioselectivity when reacting with unsymmetrical 1,3-diketones or α,β-unsaturated carbonyls [3]. The cyclopropyl ring itself remains conformationally rigid, so the added flexibility is localized to the Caryl–Ccyclopropyl axis, providing a unique balance between local rigidity and global flexibility that is absent in p-tolyl analogs [3].

Conformational flexibility Reaction regioselectivity Heterocyclic synthesis

Standardized Purity Specification (98%) with QC Documentation Enables Reproducible Procurement

Bidepharm supplies (4-cyclopropylphenyl)hydrazine hydrochloride at a standardized purity of 98% with batch-specific analytical QC reports including NMR, HPLC, and GC . This contrasts with many generic arylhydrazine hydrochloride offerings where purity may be specified as ≥95% or ≥97% without accompanying orthogonal purity verification . The availability of NMR, HPLC, and GC data at the point of procurement reduces the need for in-house re-characterization and mitigates the risk of hydrazine oxidation byproducts that can compromise downstream reactions .

Procurement quality Batch reproducibility Analytical QC

Highest-Value Application Scenarios for (4-Cyclopropylphenyl)hydrazine Hydrochloride Procured at CAS 1959556-17-2


Synthesis of C4-Cyclopropyl-Substituted Pyrazole Kinase Inhibitor Intermediates

In medicinal chemistry programs targeting kinases or LSD1 demethylase, (4-cyclopropylphenyl)hydrazine hydrochloride serves as a direct precursor to 1-aryl-4-cyclopropylpyrazole cores. The enhanced lipophilicity (ΔclogP ≈ +1.0 vs. phenylhydrazine [1]) imparts a distinct logD window that helps tuned ADME profiles for CNS-penetrant leads, while the robust 98% purity with multi-technique QC ensures reproducible pyrazole formation with α,β-unsaturated carbonyls under acid-catalyzed conditions, as described in heterocycle-forming patent literature [2].

Fragment-Based Drug Design (FBDD) Library Construction Using Cyclopropyl-Aryl Scaffolds

With a molecular weight of 184.66 g/mol and TPSA of 38.1 Ų, this compound fills a mid-sized fragment niche (MW 150–200) suitable for FBDD campaigns [1]. Unlike phenylhydrazine (MW 144.60) which may produce overly polar or metabolically labile fragments, the cyclopropyl group increases structural complexity and potential binding-enthalpy gains while preserving oral bioavailability predictors (TPSA < 60 Ų), making it a valuable input for 19F-NMR or SPR-based fragment screens where scaffold diversity is key [1].

Agrochemical Discovery: Synthesis of Cyclopropane-Containing Pesticide Lead Intermediates

Cyclopropylphenyl hydrazines are cited as intermediates in patent literature for parasiticidal 1-aryl-4-cyclopropylpyrazoles [2]. The cyclopropyl group is known to enhance metabolic stability in insect and mammalian systems, a property documented in the general medicinal chemistry literature [3]. Procuring the hydrochloride salt with verified purity reduces variability in multi-step agrochemical intermediate synthesis where byproduct profiles can affect field-trial reproducibility.

Hydrazone-Based Covalent Probe and Bioconjugation Chemistry

The hydrazine moiety condenses rapidly with carbonyls to form stable hydrazones, a reaction used in bioconjugation and fluorescent-probe design. The cyclopropyl group's steric profile and unique torsional degree of freedom (2 rotatable bonds vs. 1 for phenylhydrazine [1]) may influence the geometry and stability of the resulting hydrazone, offering a structurally differentiated linker relative to simpler arylhydrazine probes. This matters for groups developing stimulus-responsive or bioorthogonal hydrazone-based delivery systems.

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